molecular formula C13H16O4 B166042 Diethyl phenylmalonate CAS No. 83-13-6

Diethyl phenylmalonate

Cat. No.: B166042
CAS No.: 83-13-6
M. Wt: 236.26 g/mol
InChI Key: FGYDHYCFHBSNPE-UHFFFAOYSA-N
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Description

Diethyl phenylmalonate is an aromatic malonic ester with the chemical formula C₁₃H₁₆O₄ . It is commonly used in the synthesis of moderate to long-lasting barbiturates, such as phenobarbital . This compound is characterized by its colorless to light yellow appearance and is known for its role in various organic synthesis processes.

Mechanism of Action

Target of Action

Diethyl phenylmalonate is an aromatic malonic ester primarily used in the synthesis of moderate to long-lasting barbiturates such as phenobarbital . Barbiturates are central nervous system depressants that produce effects ranging from mild sedation to total anesthesia. They work by enhancing the action of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA receptor, resulting in sedative, hypnotic (sleep-inducing), anxiolytic (anti-anxiety), anticonvulsant, and muscle relaxant properties.

Biochemical Pathways

This compound is typically indirectly derived via a Claisen condensation with diethyl oxalate and ethyl phenylacetate followed by decarbonylation . This indirect method is often used because aryl halides are relatively weaker electrophiles than alkyl halides and thus poorly alkylate diethyl malonate .

Biochemical Analysis

Biochemical Properties

It is known that it plays a role in the synthesis of barbiturates

Cellular Effects

The cellular effects of Diethyl phenylmalonate are not well-documented. As it is used in the synthesis of barbiturates, it may indirectly influence cell function through these compounds. Barbiturates are known to impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is indirectly derived via a Claisen condensation with diethyl oxalate and ethyl phenylacetate followed by decarbonylation . This process may involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Metabolic Pathways

It is known that it is used in the synthesis of barbiturates

Properties

IUPAC Name

diethyl 2-phenylpropanedioate
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InChI

InChI=1S/C13H16O4/c1-3-16-12(14)11(13(15)17-4-2)10-8-6-5-7-9-10/h5-9,11H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

FGYDHYCFHBSNPE-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CCOC(=O)C(C1=CC=CC=C1)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C13H16O4
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DSSTOX Substance ID

DTXSID7058886
Record name Propanedioic acid, phenyl-, diethyl ester
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Molecular Weight

236.26 g/mol
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Physical Description

Low melting solid or liquid; mp = 15-17 deg C; [Alfa Aesar MSDS]
Record name Diethyl phenylmalonate
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CAS No.

83-13-6
Record name Diethyl phenylmalonate
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Record name Diethyl phenylmalonate
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Record name Diethyl phenylmalonate
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Record name Diethyl phenylmalonate
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

607 μl of diethyl malonate (3 mmoles), 224 μl of iodobenzene (2 mmoles), 1.2 ml of acetonitrile and 600 mg of ground and activated 3 Å molecular sieve were then added.
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607 μL
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224 μL
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1.2 mL
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Synthesis routes and methods III

Procedure details

Following General Procedure A (90° C., 30 hours), diethyl malonate (240 mg, 1.5 mmol) is coupled with iodobenzene (112 μL, 1.0 mmol) to give 90% diethylphenylmalonate.
Quantity
240 mg
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112 μL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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